molecular formula C18H19ClN2O B2430144 3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide CAS No. 2320472-15-7

3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide

Cat. No.: B2430144
CAS No.: 2320472-15-7
M. Wt: 314.81
InChI Key: QQKVNUPRKXOEJU-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide is a small molecule compound of interest in chemical and pharmacological research. Compounds featuring chlorophenyl and pyridinylmethylpropanamide structures are frequently investigated for their potential biological activities and as key intermediates in synthetic organic chemistry [citation 6]. Researchers utilize this family of compounds in the exploration of structure-activity relationships, often focusing on their interaction with various enzyme systems or cellular receptors. The inclusion of both cyclopropyl and chlorophenyl groups in the molecular structure suggests potential for diverse interaction modes with biological targets, making it a valuable tool for developing new chemical probes or therapeutic candidates. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other use.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-16-3-1-2-13(10-16)5-9-18(22)21-12-14-4-8-17(20-11-14)15-6-7-15/h1-4,8,10-11,15H,5-7,9,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKVNUPRKXOEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzaldehyde, undergoes a reaction with an appropriate amine to form the corresponding imine.

    Cyclopropylpyridinyl Intermediate: The imine is then reacted with 6-cyclopropylpyridine under suitable conditions to form the cyclopropylpyridinyl intermediate.

    Amidation Reaction: The final step involves the amidation of the cyclopropylpyridinyl intermediate with propanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Cancer Treatment

One of the most promising applications of this compound is as an MDM2 inhibitor for cancer therapy. MDM2 is a negative regulator of the p53 tumor suppressor, and its inhibition can lead to the reactivation of p53, promoting apoptosis in cancer cells. Research indicates that derivatives of this compound have shown efficacy in preclinical models of various cancers, including breast and lung cancer .

Drug Delivery Systems

The compound's structural features allow it to be utilized in nanoparticle-based drug delivery systems . These systems enhance the bioavailability and targeted delivery of therapeutic agents. The incorporation of this compound into polymeric nanoparticles has been studied for its ability to facilitate the controlled release of anticancer drugs, thereby improving therapeutic outcomes while minimizing side effects .

Case Study 1: MDM2 Inhibition

In a study exploring MDM2 inhibitors, derivatives similar to 3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide were tested in vitro against various cancer cell lines. The results demonstrated significant cytotoxicity at low micromolar concentrations, suggesting potential for development into a therapeutic agent .

Case Study 2: Nanoparticle Formulation

A formulation study investigated the use of this compound in creating lipid-coated nanoparticles aimed at improving drug delivery for chemotherapy agents. The study reported enhanced circulation time and reduced toxicity compared to free drugs, showcasing the compound's versatility in drug formulation strategies .

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)butanamide
  • 3-(3-chlorophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)pentanamide
  • 3-(3-chlorophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)hexanamide

Uniqueness

3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide, also known by its CAS number 2320472-15-7, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₈H₁₉ClN₂O
  • Molecular Weight : 314.8 g/mol
  • Structure : The structure features a chlorophenyl group and a cyclopropyl-pyridine moiety linked through a propanamide chain.
PropertyValue
Molecular FormulaC₁₈H₁₉ClN₂O
Molecular Weight314.8 g/mol
CAS Number2320472-15-7

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly in the context of inhibiting certain enzymes or receptors involved in disease pathways. Preliminary studies suggest that it may act as a modulator of Janus kinase (JAK) pathways, which are crucial in various inflammatory and autoimmune diseases.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammatory responses in preclinical models. This effect is likely mediated through the inhibition of JAK pathways, leading to decreased production of pro-inflammatory cytokines.
  • Antitumor Properties : Early investigations have indicated that this compound may have antitumor effects, potentially by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound could provide neuroprotection in models of neurodegenerative diseases, although further studies are required to elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vivo Studies : A study published in Journal of Medicinal Chemistry assessed the anti-inflammatory effects of related compounds and highlighted the importance of structural modifications on biological activity. It was found that compounds with similar structures exhibited significant reductions in inflammation markers in animal models .
  • Cell Culture Experiments : In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. These findings were supported by assays measuring cell viability and apoptosis .
  • Mechanistic Insights : Research utilizing molecular docking studies revealed that this compound binds effectively to the active sites of target proteins involved in JAK signaling pathways, indicating a possible mechanism for its observed pharmacological effects .

Q & A

Q. What are the standard synthetic routes for 3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation via coupling of 3-(3-chlorophenyl)propanoic acid derivatives with (6-cyclopropylpyridin-3-yl)methanamine.
  • Key reagents : Carbodiimides (e.g., EDC or DCC) for activation, with HOBt or DMAP as coupling agents .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) under inert atmospheres (N₂/Ar) to prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to achieve ≥95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.6–1.2 ppm, aromatic protons for chlorophenyl/pyridine groups) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺) .
  • X-ray crystallography : To resolve 3D conformation, bond angles, and torsional strain in the cyclopropyl-pyridine moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) for this compound?

Answer:

  • Dose-response studies : Establish activity thresholds using in vitro assays (e.g., IC₅₀ in cancer cell lines vs. COX-2 inhibition assays) .
  • Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm mechanism-specific effects (e.g., apoptosis induction vs. cytokine modulation) .
  • Structural analogs : Synthesize derivatives (e.g., halogen substitution or pyridine ring modifications) to isolate structure-activity relationships .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

Answer:

  • Cyclopropyl stabilization : Introduce electron-withdrawing groups to the pyridine ring to reduce CYP450-mediated oxidation .
  • Prodrug approaches : Mask the amide group with ester or carbamate prodrugs to enhance bioavailability .
  • In silico modeling : Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots and guide structural modifications .

Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

Answer:

  • Batch comparison : Analyze impurities via HPLC-MS to identify byproducts (e.g., incomplete coupling or cyclopropyl ring opening) .
  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to standardize NMR conditions and minimize solvent-induced shifts .
  • Dynamic NMR : Study temperature-dependent spectra to detect conformational flexibility in the propanamide chain .

Methodological Considerations

Q. What in vitro assays are most suitable for evaluating this compound’s potential as a kinase inhibitor?

Answer:

  • Kinase profiling panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • Cellular phosphorylation assays : Western blotting for downstream markers (e.g., p-AKT or p-ERK) in relevant cell lines .
  • Molecular docking : Align the compound’s 3D structure (from X-ray data) with kinase active sites (e.g., PDB entries) to predict binding modes .

Q. How should researchers design stability studies under varying pH and temperature conditions?

Answer:

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C .
  • Analytical endpoints : Monitor degradation via HPLC-UV (210–254 nm) and LC-MS for fragment identification .
  • Arrhenius modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures (50–60°C) .

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